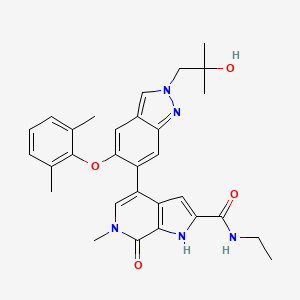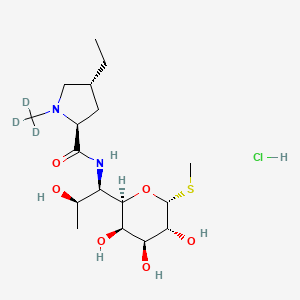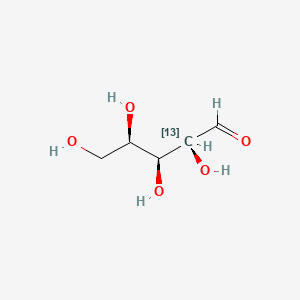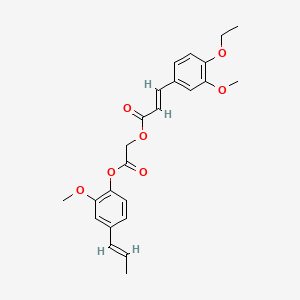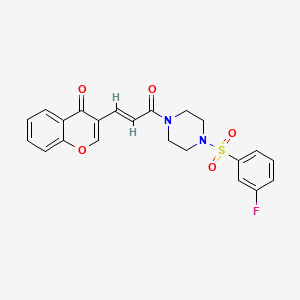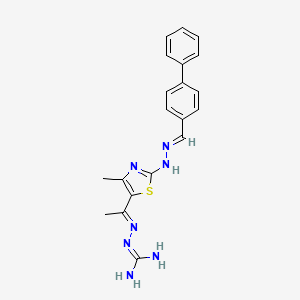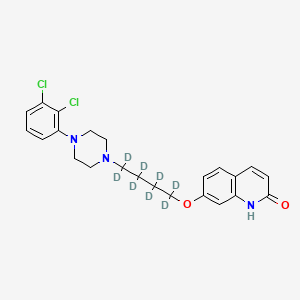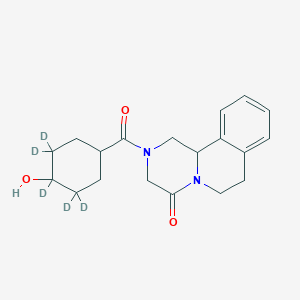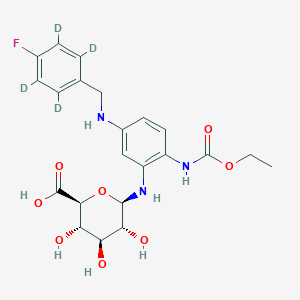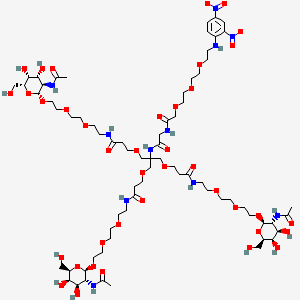
D-MoDE-A (1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-MoDE-A (1): is a bifunctional small molecule that facilitates the degradation of extracellular proteins via the asialoglycoprotein receptor (ASGPR) . This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-MoDE-A (1) involves multiple steps, including the formation of bifunctional groups that can interact with the ASGPR. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification methods like chromatography.
Industrial Production Methods: Industrial production of D-MoDE-A (1) is not widely documented, as it is primarily used for research purposes. The production would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: D-MoDE-A (1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of D-MoDE-A (1).
Aplicaciones Científicas De Investigación
D-MoDE-A (1) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bifunctional small molecules and their interactions with receptors.
Biology: Facilitates the degradation of extracellular proteins, making it useful in studying protein turnover and degradation pathways.
Mecanismo De Acción
D-MoDE-A (1) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of cells. This binding facilitates the internalization and subsequent degradation of extracellular proteins. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which leads to the lysosomal degradation of the bound proteins .
Comparación Con Compuestos Similares
D-MoDE-B (2): Another bifunctional small molecule with similar properties but different receptor targets.
E-MoDE-A (3): A compound with similar degradation mechanisms but different chemical structures.
F-MoDE-C (4): A related compound with similar applications in protein degradation but different molecular targets.
Uniqueness of D-MoDE-A (1): D-MoDE-A (1) is unique due to its specific interaction with the asialoglycoprotein receptor (ASGPR), which distinguishes it from other similar compounds. Its bifunctional nature allows it to facilitate the degradation of extracellular proteins effectively, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C71H121N11O39 |
|---|---|
Peso molecular |
1752.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-2-[[2-[[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetyl]amino]acetyl]amino]propoxy]propanamide |
InChI |
InChI=1S/C71H121N11O39/c1-45(86)77-59-65(97)62(94)51(38-83)119-68(59)116-33-30-109-25-21-105-17-10-73-54(89)6-13-113-42-71(43-114-14-7-55(90)74-11-18-106-22-26-110-31-34-117-69-60(78-46(2)87)66(98)63(95)52(39-84)120-69,44-115-15-8-56(91)75-12-19-107-23-27-111-32-35-118-70-61(79-47(3)88)67(99)64(96)53(40-85)121-70)80-57(92)37-76-58(93)41-112-29-28-108-24-20-104-16-9-72-49-5-4-48(81(100)101)36-50(49)82(102)103/h4-5,36,51-53,59-70,72,83-85,94-99H,6-35,37-44H2,1-3H3,(H,73,89)(H,74,90)(H,75,91)(H,76,93)(H,77,86)(H,78,87)(H,79,88)(H,80,92)/t51-,52-,53-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-/m1/s1 |
Clave InChI |
YRHYIVQRNOXALG-AEHKLIEZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


